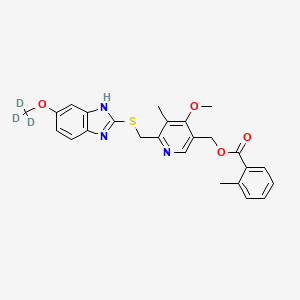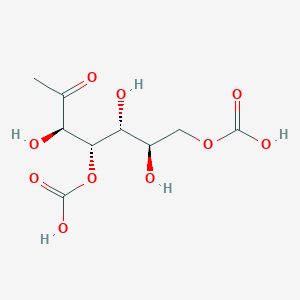
3,6-DI-O-Carboxymethyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DI-O-Carboxymethyl-D-glucose:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective carboxymethylation at the 3rd and 6th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups to hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-DI-O-Carboxymethyl-D-glucose is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized for studying carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of carboxymethylated sugars in biological systems .
Medicine: It is also explored for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products .
Wirkmechanismus
The mechanism of action of 3,6-DI-O-Carboxymethyl-D-glucose involves its interaction with specific molecular targets and pathways. The carboxymethyl groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. It can bind to enzymes and receptors, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3,6-Tri-O-Carboxymethyl-D-glucose
- Carboxymethyl cellulose
- Carboxymethyl dextran
Comparison: 3,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,3,6-Tri-O-Carboxymethyl-D-glucose, it has fewer carboxymethyl groups, resulting in different solubility and reactivity profiles. Carboxymethyl cellulose and carboxymethyl dextran are larger polysaccharides with multiple carboxymethyl groups, making them suitable for different applications such as viscosity modifiers and drug carriers .
Eigenschaften
Molekularformel |
C9H14O10 |
|---|---|
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-1-carboxyoxy-2,3,5-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C9H14O10/c1-3(10)5(12)7(19-9(16)17)6(13)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
XVJLHHZGZREKKG-XZBKPIIZSA-N |
Isomerische SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)O |
Kanonische SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


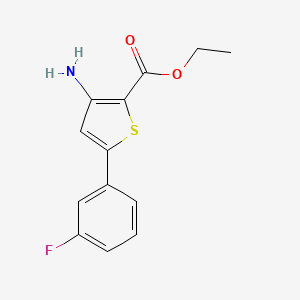
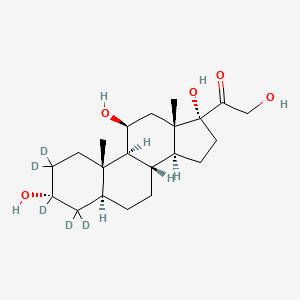
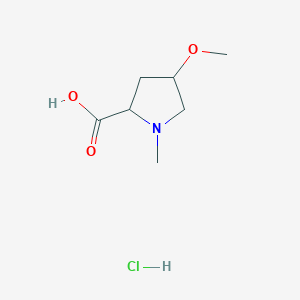

![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
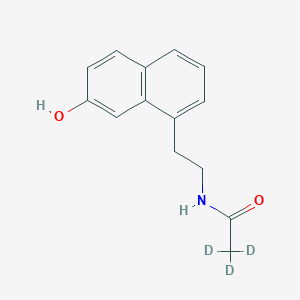
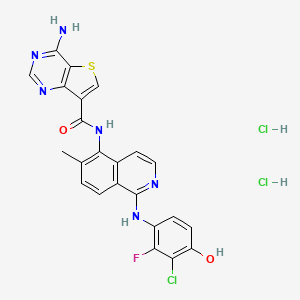
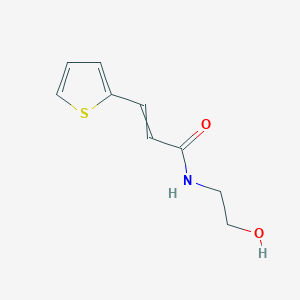
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
